

Application Notes and Protocols: Broth Microdilution Method for Xeruborbactam Susceptibility Testing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1R,2S)-Xeruborbactam disodium

Cat. No.: B10854609

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xeruborbactam is a novel broad-spectrum β -lactamase inhibitor currently under investigation. It exhibits potent inhibition of both serine- and metallo- β -lactamases (MBLs), which are responsible for resistance to many β -lactam antibiotics in Gram-negative bacteria.[1] Accurate and reproducible methods for antimicrobial susceptibility testing (AST) are crucial for its clinical development and for monitoring the emergence of resistance. The broth microdilution (BMD) method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents and is the recommended method for evaluating the in vitro activity of Xeruborbactam in combination with a partner β -lactam.[2][3][4]

These application notes provide a detailed protocol for performing broth microdilution susceptibility testing of Xeruborbactam in combination with a β -lactam antibiotic, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8]

Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium.[3][9] When testing a β -lactamase inhibitor like Xeruborbactam, it is typically tested at a fixed concentration in

combination with varying concentrations of a β -lactam antibiotic. The MIC is defined as the lowest concentration of the antimicrobial agent (or the β -lactam in the combination) that completely inhibits the visible growth of the organism after incubation.[9][10]

Materials and Equipment

- Sterile 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Xeruborbactam analytical powder
- Partner β -lactam antibiotic analytical powder (e.g., meropenem, ceftibuten)
- Solvents for drug stock solutions (as specified by the manufacturer)
- Bacterial isolates for testing
- Quality control (QC) bacterial strains (e.g., *E. coli* ATCC® 25922, *P. aeruginosa* ATCC® 27853, *K. pneumoniae* ATCC® 700603, *K. pneumoniae* ATCC® BAA-1705, *K. pneumoniae* ATCC® BAA-2814™)[5][11][12]
- 0.5 McFarland turbidity standard
- Sterile saline or deionized water
- Spectrophotometer or densitometer
- Multichannel pipettes and sterile pipette tips
- Incubator (35 ± 2 °C, ambient air)[10]
- Plate reader or magnifying mirror for reading results

Experimental Protocol

This protocol outlines the steps for determining the MIC of a β -lactam antibiotic in combination with a fixed concentration of Xeruborbactam.

Preparation of Antimicrobial Stock Solutions

- **Xeruborbactam Stock Solution:** Prepare a stock solution of Xeruborbactam at a concentration that is 100 times the desired final fixed concentration. For example, to achieve a final fixed concentration of 8 µg/mL, prepare a stock solution of 800 µg/mL. Follow the manufacturer's instructions for the appropriate solvent.
- **β-Lactam Stock Solution:** Prepare a high-concentration stock solution of the partner β-lactam (e.g., 1280 µg/mL). The exact concentration will depend on the desired range of dilutions to be tested.

Preparation of Antimicrobial Working Solutions

- **β-Lactam Dilution Series:** Perform serial twofold dilutions of the β-lactam stock solution in CAMHB to create a range of concentrations. For example, to test a range from 64 µg/mL down to 0.06 µg/mL, you would prepare dilutions accordingly.
- **Combination Working Solutions:** Add Xeruborbactam stock solution to each of the β-lactam dilutions to achieve the desired fixed concentration of Xeruborbactam in each well. Ensure the final volume in each well of the microtiter plate will be 50 µL after adding the bacterial inoculum.

Preparation of Bacterial Inoculum

- From a fresh (18-24 hour) culture on a non-selective agar plate, select several well-isolated colonies of the test organism.
- Suspend the colonies in sterile saline or deionized water.
- Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.
- Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.^[9] This is typically a 1:100 dilution of the standardized suspension.

Inoculation and Incubation

- Dispense 50 μ L of the appropriate antimicrobial working solution into each well of the 96-well plate.
- Add 50 μ L of the standardized bacterial inoculum to each well, resulting in a final volume of 100 μ L per well.
- Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
- Seal the plates and incubate at 35 ± 2 °C in ambient air for 16-20 hours.[3][10]

Reading and Interpreting Results

- After incubation, examine the microtiter plates for bacterial growth. The sterility control well should show no growth, and the growth control well should show adequate growth.
- The MIC is the lowest concentration of the β -lactam antibiotic (in the presence of the fixed concentration of Xeruborbactam) that shows no visible growth.[9] Growth is typically observed as turbidity or a pellet at the bottom of the well.
- Results can be read visually using a magnifying mirror or with a plate reader.

Quality Control

Quality control is essential to ensure the accuracy and reproducibility of the results.[13]

- QC Strains: Test recommended QC strains concurrently with the clinical isolates.[5] The MIC values for these strains should fall within the acceptable ranges established by CLSI or EUCAST.[11][12]
- Inoculum Verification: Perform a colony count from the growth control well to verify that the final inoculum concentration was within the target range (2×10^5 to 8×10^5 CFU/mL).
- Purity Check: Subculture the growth control well onto a non-selective agar plate to check for purity.

Table 1: CLSI-Approved Quality Control Ranges for Ceftibuten-Xeruborbactam

Quality Control Strain	Antimicrobial Agent	MIC Range (µg/mL)
K. pneumoniae ATCC® 700603	Ceftibuten-Xeruborbactam	0.016/4 - 0.12/4
K. pneumoniae ATCC® BAA-1705	Ceftibuten-Xeruborbactam	0.03/4 – 0.25/4
K. pneumoniae ATCC® BAA-2814™	Ceftibuten-Xeruborbactam	0.12/4 - 0.5/4

Data sourced from CLSI meeting minutes.[\[11\]](#)

Data Presentation

The following tables summarize the in vitro activity of Xeruborbactam in combination with various β -lactams against different bacterial species.

Table 2: In Vitro Activity of Meropenem-Xeruborbactam against Enterobacterales

Organism Group	N	Meropenem MIC ₅₀ (mg/L)	Meropenem MIC ₉₀ (mg/L)	Meropenem - Xeruborbactam MIC ₅₀ (mg/L)	Meropenem - Xeruborbactam MIC ₉₀ (mg/L)
Carbapenem-Resistant Enterobacteriales (CRE)	300	>32	>32	≤0.06	≤0.06
MBL-negative CRE	-	-	-	-	0.125
MBL-producing CRE	-	-	-	-	1

Xeruborbactam was tested at a fixed concentration of 8 µg/mL.[\[2\]](#)[\[4\]](#)

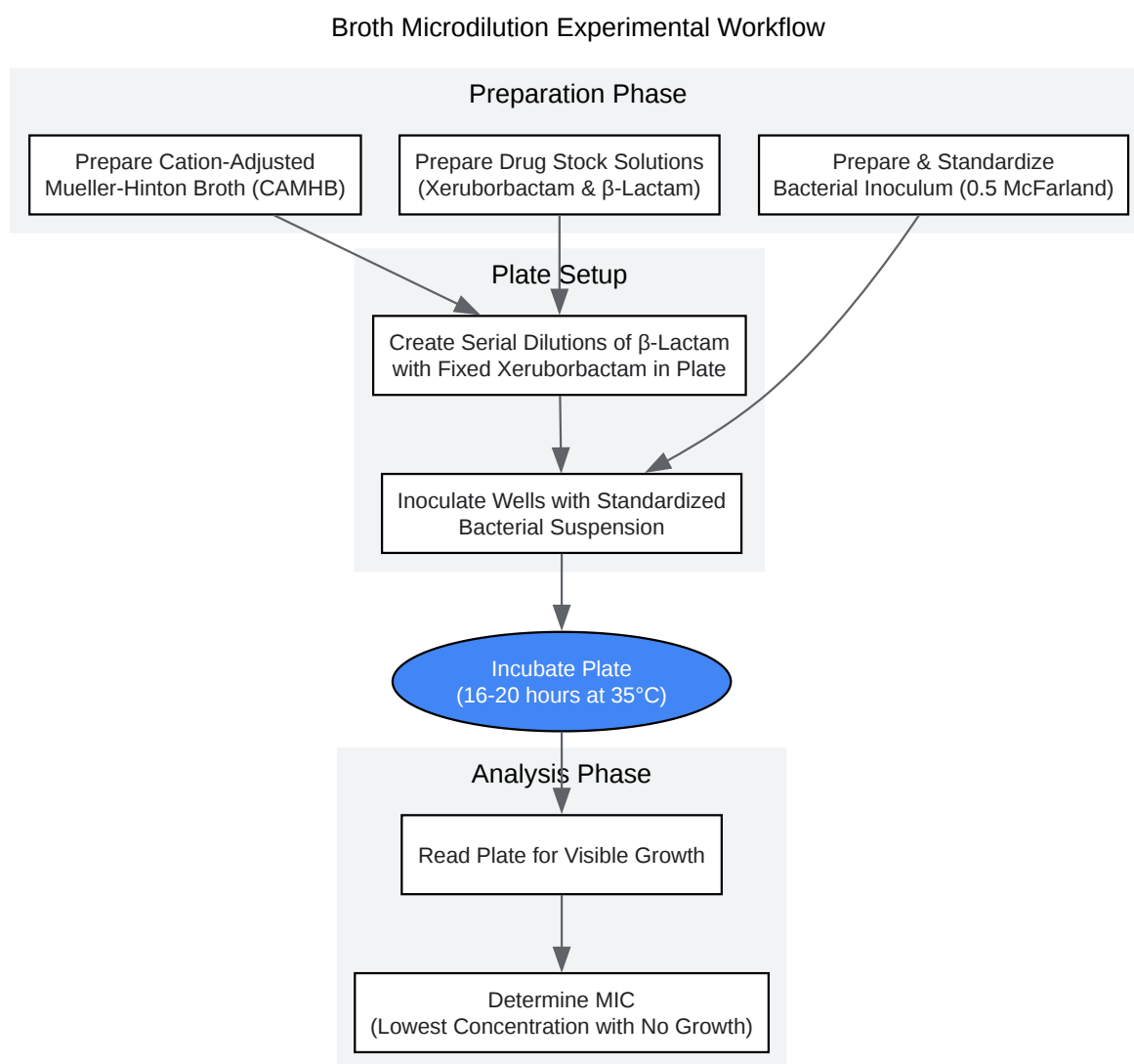
Table 3: Intrinsic Activity of Xeruborbactam against Various Bacterial Groups

Organism Group	N	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Carbapenem-Resistant Enterobacterales	-	16	32
Carbapenem-Resistant A. baumannii	505	16	64
P. aeruginosa	506	>64	>64
Methicillin-Susceptible S. aureus (MSSA)	12	8	8
Methicillin-Resistant S. aureus (MRSA)	13	>32	>32

Data from studies on the intrinsic antibacterial activity of Xeruborbactam alone.[14]

Visualizations

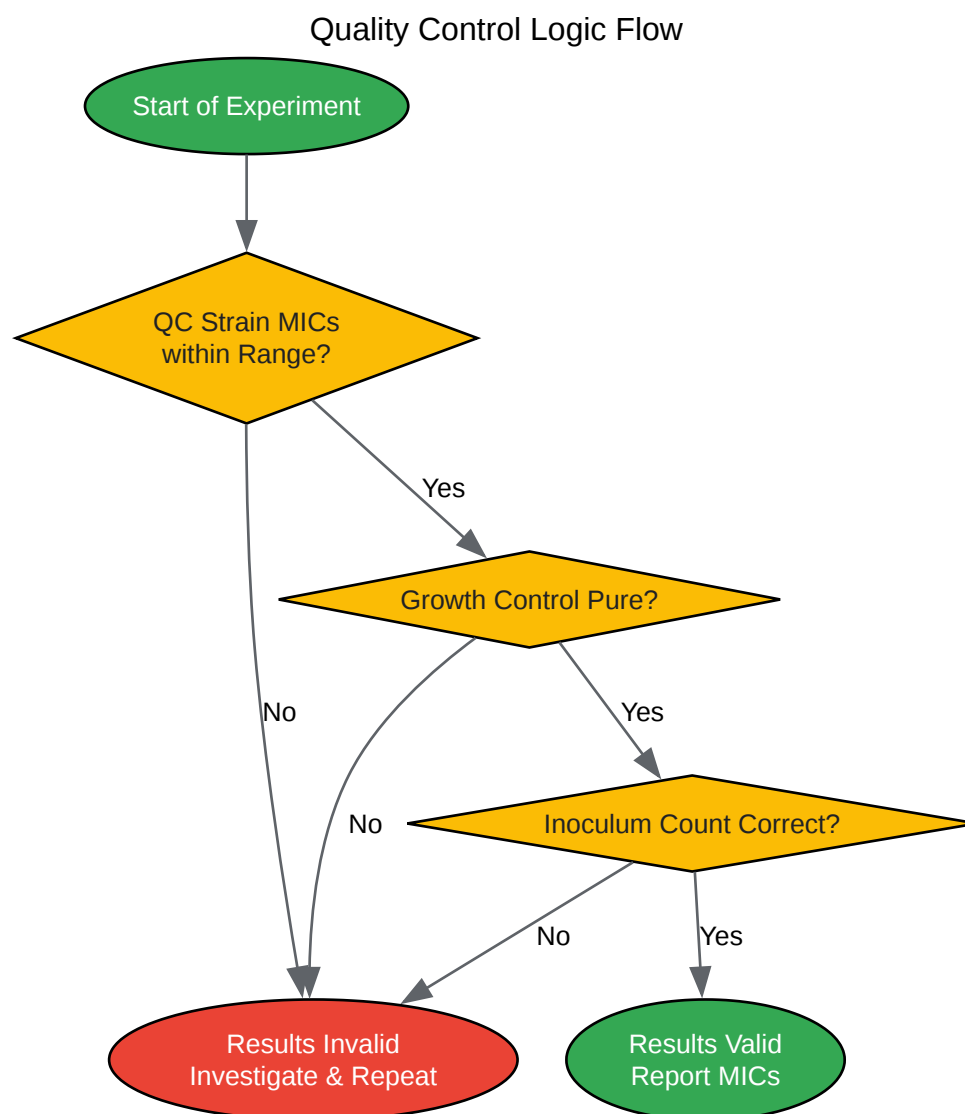
Diagram 1: Experimental Workflow for Broth Microdilution



[Click to download full resolution via product page](#)

Caption: Workflow for Xeruborbactam Broth Microdilution Susceptibility Testing.

Diagram 2: Quality Control Logic for Broth Microdilution



[Click to download full resolution via product page](#)

Caption: Decision-making process for validating experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Relative inhibitory activities of the broad-spectrum β -lactamase inhibitor xeruborbactam in comparison with taniborbactam against metallo- β -lactamases produced in *Escherichia coli* and *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad spectrum of β -lactamase coverage and potent antimicrobial activity of xeruborbactam in combination with meropenem against carbapenemase-producing Enterobacterales, including strains resistant to new β -lactam/ β -lactamase inhibitor combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. In vitro potency of xeruborbactam in combination with multiple β -lactam antibiotics in comparison with other β -lactam/ β -lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β -lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacld.com [iacld.com]
- 6. assets-global.website-files.com [assets-global.website-files.com]
- 7. EUCAST: MIC Determination [eucast.org]
- 8. testinglab.com [testinglab.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. cgspace.cgiar.org [cgspace.cgiar.org]
- 11. clsi.org [clsi.org]
- 12. szu.gov.cz [szu.gov.cz]
- 13. cgspace.cgiar.org [cgspace.cgiar.org]
- 14. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Broth Microdilution Method for Xeruborbactam Susceptibility Testing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854609#broth-microdilution-method-for-xeruborbactam-susceptibility-testing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com